2-(Chloromethyl)-n-methylaniline hydrochloride
Overview
Description
2-(Chloromethyl)-n-methylaniline hydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a chloromethyl group attached to the benzene ring and a methyl group attached to the nitrogen atom. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-n-methylaniline hydrochloride typically involves the chloromethylation of n-methylaniline. This can be achieved through the reaction of n-methylaniline with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is typically purified through recrystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-n-methylaniline hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases are commonly used under mild to moderate temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted anilines, thiols, and ethers.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
2-(Chloromethyl)-n-methylaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-n-methylaniline hydrochloride involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to enzyme inhibition or modification of protein function. The compound may also interact with DNA, leading to potential mutagenic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)pyridine hydrochloride
- 2-(Chloromethyl)-3,5-dimethyl-4-methoxyphenylamine hydrochloride
- 2-(Chloromethyl)-4,6-dimethylpyrimidine hydrochloride
Uniqueness
2-(Chloromethyl)-n-methylaniline hydrochloride is unique due to its specific substitution pattern on the benzene ring and the presence of both chloromethyl and methyl groups. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various synthetic and research applications.
Biological Activity
2-(Chloromethyl)-N-methylaniline hydrochloride is an organic compound with potential biological activity. This compound, characterized by its chloromethyl and methylaniline groups, is of interest in medicinal chemistry due to its various biological effects and applications.
Chemical Structure and Properties
- Chemical Formula : CHClN
- Molecular Weight : 206.11 g/mol
- CAS Number : 46739562
The structure includes a chloromethyl group, which can influence its reactivity and interaction with biological molecules.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The chloromethyl group can undergo nucleophilic substitution reactions, which may lead to the formation of reactive intermediates capable of modulating cellular pathways.
Cellular Effects
Research indicates that this compound can influence several cellular processes:
- Cell Signaling : It may modulate signaling pathways involved in inflammation and immune responses.
- Gene Expression : Alterations in gene expression have been observed, suggesting potential effects on cellular metabolism and function.
- Enzyme Interaction : The compound has been noted for its ability to inhibit or activate specific enzymes, impacting metabolic pathways.
Toxicity and Safety
While the compound shows promise in various applications, it is crucial to consider its toxicity profile. Studies have indicated potential cytotoxic effects at higher concentrations, necessitating careful dosage management in experimental settings.
Case Studies
- Antimicrobial Activity : A study demonstrated that this compound exhibits antimicrobial properties against certain bacterial strains. The compound's effectiveness was assessed through minimum inhibitory concentration (MIC) tests, showing significant activity against gram-positive bacteria.
- Anticancer Potential : In vitro studies revealed that this compound could induce apoptosis in cancer cell lines. The mechanism was linked to the activation of caspases and modulation of mitochondrial membrane potential.
- Neuroprotective Effects : Preliminary research suggested that the compound might offer neuroprotective benefits by reducing oxidative stress in neuronal cells, indicating a potential application in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Notes |
---|---|---|
2-(Chloromethyl)-N-methylaniline | Antimicrobial, Anticancer | Shows significant cytotoxicity at high doses |
N-Methylaniline | Moderate antibacterial | Less potent than chloromethyl derivative |
Chloromethylphenylamine | Antifungal | Similar mechanism but different activity profile |
Properties
IUPAC Name |
2-(chloromethyl)-N-methylaniline;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-10-8-5-3-2-4-7(8)6-9;/h2-5,10H,6H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTATRSVDRFXIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1CCl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.